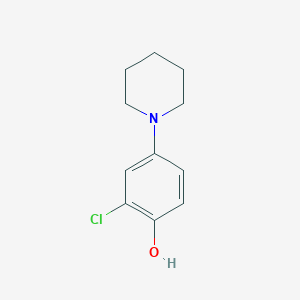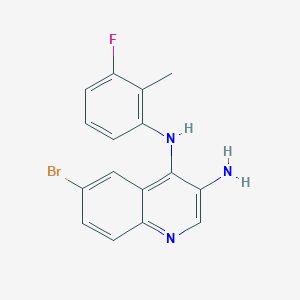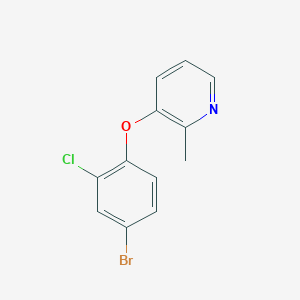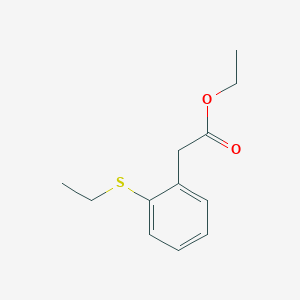
7-bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminobenzoyl chloride with ethyl acetoacetate, followed by bromination and chlorination steps .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like tetrahydrofuran can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The quinoline ring can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the quinoline ring structure .
Aplicaciones Científicas De Investigación
7-Bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein binding.
Industry: The compound is utilized in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 7-bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with molecular targets such as DNA gyrase and topoisomerase. These interactions inhibit the replication of bacterial DNA, making the compound effective as an antibacterial agent. The presence of bromine and chlorine atoms enhances its binding affinity to these targets .
Comparación Con Compuestos Similares
Oxolinic Acid: Another quinoline derivative with antibacterial properties.
Nalidixic Acid: A related compound used as an antibacterial agent.
Ciprofloxacin: A fluorinated quinolone with broad-spectrum antibacterial activity.
Uniqueness: 7-Bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual halogenation (bromine and chlorine) enhances its reactivity and binding affinity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C10H5BrClNO3 |
|---|---|
Peso molecular |
302.51 g/mol |
Nombre IUPAC |
7-bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16) |
Clave InChI |
XBJCDPLVPWCBJK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 6,8-bis{[3-(methylsulfanyl)propanoyl]sulfanyl}octanoate](/img/structure/B13874257.png)
![2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid](/img/structure/B13874261.png)
![Pyrazolo[1,5-a]quinoline](/img/structure/B13874262.png)



![3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13874302.png)





